molecular formula C11H10BrF3OS B14067824 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14067824
M. Wt: 327.16 g/mol
InChI Key: IWIKXAGAKTXROC-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenyl derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often involve the use of bromine or bromine-containing reagents and trifluoromethylthiolating agents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one include:

  • 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

These compounds share structural similarities but differ in the position of the bromomethyl and trifluoromethylthio groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

IWIKXAGAKTXROC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)CBr

Origin of Product

United States

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